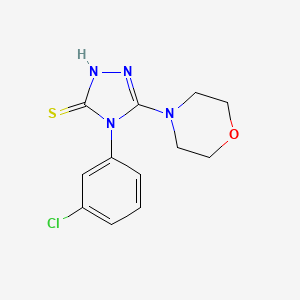
4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione, also known as CMHT, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of 1,2,4-triazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development. Several studies have reported its antimicrobial activity against various strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione has been found to have antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Furthermore, 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The exact mechanism of action of 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione is not fully understood, but several studies have proposed different mechanisms based on its biological activities. For example, its antimicrobial activity is thought to be due to its ability to inhibit bacterial and fungal cell wall synthesis. Its antitumor activity, on the other hand, is thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione has been found to have several biochemical and physiological effects in vitro and in vivo. For example, it has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can lead to decreased cell proliferation and increased apoptosis. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Furthermore, it has been found to have low toxicity in animal studies, making it a potential candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying different biological processes. In addition, its synthesis method is relatively simple and reproducible, making it easy to obtain in large quantities. However, one limitation of using 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions. Furthermore, its exact mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione. One direction is to further investigate its mechanism of action, particularly in relation to its antitumor and anti-inflammatory activities. Another direction is to explore its potential as a drug for the treatment of bacterial and fungal infections, as well as inflammatory diseases. Furthermore, there is potential for the development of new analogs of 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione with improved solubility and potency. Overall, 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione is a promising compound for drug development and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione involves the reaction of 3-chloroaniline with morpholine in the presence of a base, followed by the addition of thiourea and sodium hydroxide. The resulting product is then treated with hydrazine hydrate to yield 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione. This synthesis method has been reported in several scientific articles and has been found to be efficient and reproducible.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c13-9-2-1-3-10(8-9)17-11(14-15-12(17)19)16-4-6-18-7-5-16/h1-3,8H,4-7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFJSDRKYNDCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=S)N2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-oxocyclohexyl) 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7534830.png)
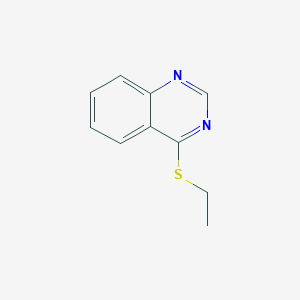
![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)
![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)

![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
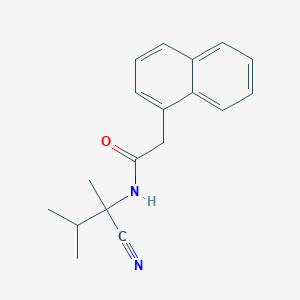
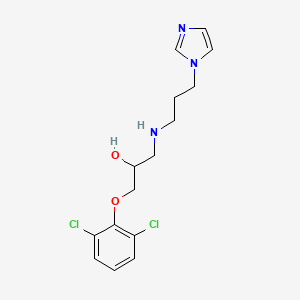
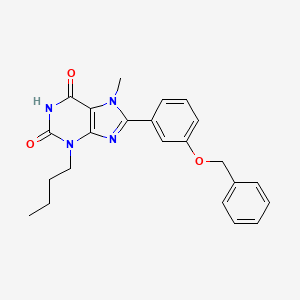
![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)